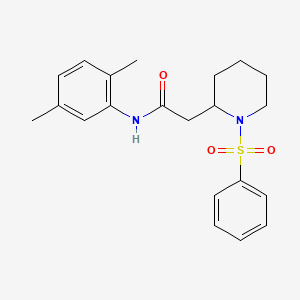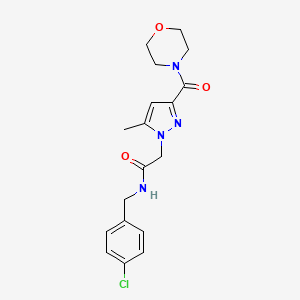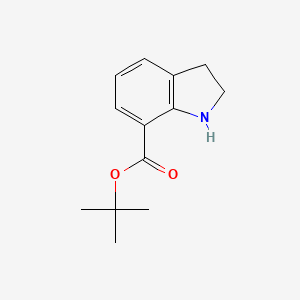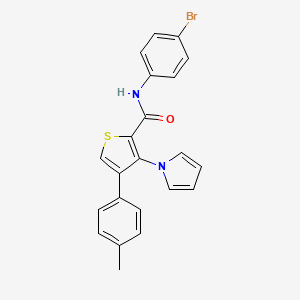
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes or pathways involved in cell growth, replication, and survival. For example, it has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which triggers the activation of apoptosis. Additionally, this compound has been shown to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone in lab experiments is its broad range of activities. This compound has been found to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory activities, making it a versatile tool for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in cell culture or animal models. Additionally, the synthesis of this compound can be challenging, and the yield and purity of the product may vary depending on the reaction conditions.
Direcciones Futuras
There are several future directions for the study of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone. One direction is to investigate its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug development. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets.
Another direction is to explore the use of this compound in combination with other drugs or therapies. Studies have shown that combining this compound with other anticancer agents can enhance its efficacy and reduce toxicity. Moreover, this compound can be used in combination with immunotherapy to enhance the immune response against cancer cells.
Conclusion:
In conclusion, 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug development. The synthesis of this compound involves the reaction of 1-benzyl-1H-indole-3-thiol with 2-chloro-1-(morpholin-4-yl)ethanone. However, the mechanism of action of this compound is not fully understood. Further studies are needed to elucidate its molecular targets and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone involves the reaction of 1-benzyl-1H-indole-3-thiol with 2-chloro-1-(morpholin-4-yl)ethanone. This reaction takes place in the presence of a base such as potassium carbonate, and the product is obtained after purification by column chromatography. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Moreover, it has been shown to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(22-10-12-25-13-11-22)16-26-20-15-23(14-17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,15H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFATWBXWSTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)
![7-cyclopropyl-5-((2,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456936.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2456943.png)
![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)
![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/no-structure.png)


![4,9b-dihydro-3aH-chromeno[3,4-d]isoxazole](/img/structure/B2456953.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)


![N-[[(2S,4S)-1-[2-(Dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2456957.png)